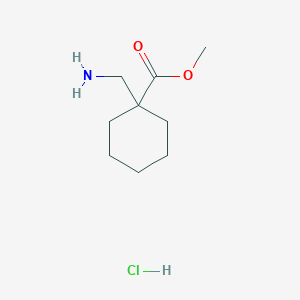

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

Description

The exact mass of the compound Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(7-10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTJGUAHTHRKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656479 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227203-36-3 | |

| Record name | Methyl 1-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathways for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

An In-depth Technical Guide to the Synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride

Abstract

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a crucial chemical intermediate, notably recognized for its role in the synthesis of gabapentin and other pharmacologically active compounds. This guide provides a detailed exploration of the primary synthetic pathways to this molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and present quantitative data for two major routes: the Hofmann Rearrangement of 1,1-cyclohexanediacetic acid derivatives and the Catalytic Hydrogenation of a nitrile precursor. The causality behind experimental choices and the self-validating nature of the protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, with CAS number 227203-36-3, is a gamma-amino acid ester derivative.[1][2] Its structure, featuring a cyclohexane ring with both an aminomethyl group and a methyl carboxylate group attached to the same carbon, makes it a valuable building block in organic synthesis. Its primary significance lies in its role as a key intermediate in the production of gabapentin, an anticonvulsant and analgesic drug.[3][4] Understanding its synthesis is therefore fundamental for pharmaceutical manufacturing and process chemistry. This document outlines the most prevalent and industrially relevant methods for its preparation.

Pathway I: Synthesis via Hofmann Rearrangement

This pathway is one of the most established methods for industrial-scale gabapentin synthesis, and by extension, for its intermediates. The route begins with the readily available 1,1-cyclohexanediacetic acid and leverages a classical name reaction, the Hofmann rearrangement, to introduce the amine functionality.[5][6] The key transformation involves the conversion of a primary amide to a primary amine with the loss of one carbon atom as carbon dioxide.[7][8][9]

Mechanistic Overview

The synthesis proceeds through several distinct stages:

-

Imide Formation: 1,1-Cyclohexanediacetic acid is first converted to its corresponding cyclic imide, 3,3-pentamethylene glutarimide. This is typically achieved by reacting the diacid with a nitrogen source like urea or a mixture of acetic anhydride and ammonium acetate at high temperatures.[6][10]

-

Hofmann Rearrangement: The imide is treated with an alkaline solution of sodium hypohalite (e.g., sodium hypochlorite).[6][11] This initiates the Hofmann rearrangement, which proceeds through an N-haloimide and an isocyanate intermediate. Intramolecular cyclization of the isocyanate leads to the formation of a key lactam, 2-azaspiro[4.5]decan-3-one (often referred to as gabalactam).[5][11]

-

Lactam Hydrolysis: The stable gabalactam ring is opened via acid hydrolysis, typically using concentrated hydrochloric acid, to yield 1-(aminomethyl)cyclohexaneacetic acid hydrochloride (gabapentin hydrochloride).[11]

-

Esterification: The final step is the esterification of the carboxylic acid group. This is selectively accomplished using methanol in the presence of an acid catalyst or a reagent like thionyl chloride, which also ensures the amine remains protonated as the hydrochloride salt.[12][13]

Visualization of Pathway I

Caption: Workflow for the Hofmann Rearrangement route.

Experimental Protocol for Pathway I

| Stage | Step | Procedure |

| 1. Imide Formation | 1.1 | In a reaction vessel, combine 1,1-cyclohexanediacetic acid and urea (molar ratio approx. 1:1.5).[10] |

| 1.2 | Heat the mixture to 150-180°C and maintain for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).[10] | |

| 1.3 | Cool the reaction mass and recrystallize from a suitable solvent to yield pure 3,3-pentamethylene glutarimide. | |

| 2. Hofmann Rearrangement | 2.1 | Dissolve 3,3-pentamethylene glutarimide in an aqueous solution of sodium hydroxide.[6] |

| 2.2 | Cool the solution (e.g., to 0-5°C) and slowly add an aqueous solution of sodium hypochlorite, maintaining the temperature.[11] | |

| 2.3 | After the addition is complete, allow the mixture to warm and stir until the rearrangement is complete. | |

| 2.4 | Extract the resulting gabalactam with an organic solvent (e.g., toluene or dichloromethane).[11] | |

| 3. Lactam Hydrolysis | 3.1 | Dissolve the crude gabalactam in concentrated hydrochloric acid (e.g., 33% w/w).[11] |

| 3.2 | Heat the solution under vigorous stirring to 95-100°C and maintain for 15-25 hours.[11] | |

| 3.3 | Cool the reaction mass (e.g., to 40-45°C) and add a hydrocarbon solvent like toluene to precipitate the product.[11] | |

| 3.4 | Filter the solid and wash to obtain gabapentin hydrochloride. | |

| 4. Esterification | 4.1 | Suspend gabapentin hydrochloride in anhydrous methanol at 0°C.[12] |

| 4.2 | Add thionyl chloride dropwise while stirring, maintaining the low temperature.[12][13] | |

| 4.3 | Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until esterification is complete. | |

| 4.4 | Cool the solution and remove the solvent under reduced pressure to yield the crude product. | |

| 4.5 | Recrystallize from a suitable solvent system (e.g., methanol/ether) to obtain pure Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. |

Quantitative Data Summary for Pathway I

| Reactant / Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield |

| 1,1-Cyclohexanediacetic Acid | C₁₀H₁₆O₄ | 200.23 | 1.0 | N/A |

| Gabalactam | C₉H₁₅NO | 153.22 | - | >85% (from imide) |

| Gabapentin HCl | C₉H₁₈ClNO₂ | 207.70 | - | >85% (from lactam)[11] |

| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | - | >90% (from acid)[12][13] |

Pathway II: Synthesis via Catalytic Hydrogenation

An alternative and efficient route involves the reduction of a nitrile group to a primary amine. This method avoids the use of halogenated reagents and often proceeds under milder conditions, which can be advantageous for industrial applications.

Mechanistic Overview

-

Starting Material: The key precursor for this route is 1-cyanocyclohexaneacetic acid.

-

Catalytic Hydrogenation: The cyano group is reduced to a primary aminomethyl group. This is a classic transformation achieved through catalytic hydrogenation. A metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is used in a hydrogen atmosphere.[14] The reaction is typically carried out in a solvent like methanol or an aqueous medium.

-

Esterification: Following the reduction, the resulting 1-(aminomethyl)cyclohexaneacetic acid (gabapentin) is esterified as described in Pathway I to yield the final hydrochloride salt of the methyl ester.

Visualization of Pathway II

Caption: Workflow for the Catalytic Hydrogenation route.

Experimental Protocol for Pathway II

| Stage | Step | Procedure |

| 1. Catalytic Hydrogenation | 1.1 | Charge a hydrogenation reactor with 1-cyanocyclohexaneacetic acid and a suitable solvent (e.g., methanol).[14] |

| 1.2 | Add the catalyst (e.g., Raney Nickel or 10% Pd/C) to the mixture.[14] | |

| 1.3 | Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 1 MPa).[14] | |

| 1.4 | Stir the reaction mixture at a controlled temperature (e.g., 30-70°C) for several hours until hydrogen uptake ceases.[14] | |

| 1.5 | Depressurize the reactor, filter off the catalyst, and concentrate the filtrate to obtain crude 1-(aminomethyl)cyclohexaneacetic acid. | |

| 2. Esterification | 2.1 | Suspend the crude amino acid in anhydrous methanol at 0°C. |

| 2.2 | Add thionyl chloride dropwise while stirring.[12] | |

| 2.3 | Heat the reaction to reflux for 2-4 hours. Monitor for completion by TLC or LC-MS. | |

| 2.4 | Cool the reaction mixture and remove the solvent under reduced pressure. | |

| 2.5 | Purify the resulting solid by recrystallization to yield the final product. |

Quantitative Data Summary for Pathway II

| Reactant / Product | Molecular Formula | Molecular Weight ( g/mol ) | Catalyst Loading | Typical Yield |

| 1-Cyanocyclohexaneacetic Acid | C₉H₁₃NO₂ | 167.21 | N/A | N/A |

| 1-(aminomethyl)cyclohexaneacetic acid | C₉H₁₇NO₂ | 171.24 | ~5-10 wt% | High |

| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | N/A | >90% (from acid)[12][13] |

Product Characterization

The identity and purity of the synthesized Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the presence of the methyl ester, the cyclohexane ring protons, and the aminomethyl group.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch (~1740 cm⁻¹) and the N-H bends of the ammonium salt.

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

The synthesis pathways described involve hazardous materials and reactions that should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Corrosive Reagents: Concentrated hydrochloric acid and thionyl chloride are highly corrosive and release toxic fumes.

-

Alkaline Solutions: Sodium hydroxide and sodium hypochlorite are corrosive and can cause severe skin burns.

-

Flammable Solvents: Organic solvents such as methanol, toluene, and ether are flammable.

-

Hydrogen Gas: Hydrogen is highly flammable and explosive. Hydrogenation reactions must be conducted in specialized pressure-rated equipment.

Conclusion

The synthesis of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride can be effectively achieved through multiple robust pathways. The Hofmann rearrangement route, starting from 1,1-cyclohexanediacetic acid, is a well-documented and industrially proven method. The catalytic hydrogenation of a nitrile precursor offers a high-yielding alternative with a different set of process considerations. The choice of pathway depends on factors such as the availability of starting materials, scalability, cost, and environmental considerations. The protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis and analysis of this important pharmaceutical intermediate.

References

- Vertex AI Search. (n.d.). Understanding Gabapentin Synthesis: The Role of 1,1-Cyclohexane Diacetic Anhydride.

- ACS Publications. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development.

- Quick Company. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride.

- Google Patents. (n.d.). CN1880299A - Gabapentin hydrochloride and its intermediate preparation method.

- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Elsevier Science Ltd. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids.

- Google Patents. (n.d.). US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.

- Wikipedia. (n.d.). Hofmann rearrangement.

- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

- News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- Chemist Wizards. (n.d.). Hoffmann Rearrangement.

- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.

- ChemicalBook. (n.d.). Gabapentin synthesis.

- PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride.

- Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.

- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- PrepChem.com. (n.d.). Synthesis of methyl cyclohexanecarboxylate.

- Google Patents. (n.d.). WO2002044123A1 - A process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.

- ChemSrc. (n.d.). 1-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride.

- Mol-Instincts. (n.d.). Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid.

- PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride.

- TCI Chemicals. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride.

- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).

- ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.

- The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids.

- Santa Cruz Biotechnology. (n.d.). Methyl 1-aminomethyl-cyclohexanecarboxylate HCl.

Sources

- 1. 1-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride Supplier in Mumbai, 1-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 6. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. CN1880299A - Gabapentin hydrochloride and its intermediate preparation method - Google Patents [patents.google.com]

- 11. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Inferred Mechanism of Action of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

Abstract

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a structural analog of the gabapentinoid class of drugs, which includes gabapentin and pregabalin. While direct pharmacological data on this specific compound is not extensively available in peer-reviewed literature, its chemical architecture strongly suggests a shared mechanism of action with these well-characterized therapeutic agents. This guide synthesizes the established scientific understanding of gabapentinoid pharmacology to present an inferred, in-depth mechanism for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. The primary molecular target is identified as the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs). Binding to this subunit is proposed to disrupt channel trafficking to presynaptic terminals, leading to a reduction in calcium influx and a subsequent decrease in the release of excitatory neurotransmitters. This document provides a detailed exploration of this pathway, supported by validated experimental protocols and data presentation, to offer researchers and drug development professionals a robust framework for investigating this compound.

Introduction: A Structurally-Informed Hypothesis

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a GABA analog characterized by a cyclohexane ring substituted at the C1 position with both an aminomethyl group and a methyl carboxylate group. This structure bears a striking resemblance to gabapentin [1-(aminomethyl)cyclohexaneacetic acid], a widely prescribed anticonvulsant and analgesic.[1] Although initially designed to mimic the neurotransmitter GABA, gabapentin and its successors (gabapentinoids) do not exert their primary effects through GABA receptors.[1][2] Instead, their therapeutic efficacy is attributed to high-affinity binding to a specific protein: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4][5]

Given the conservation of the core aminomethyl-cyclohexane moiety, it is scientifically rigorous to hypothesize that Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride operates via the same mechanism. This guide will therefore detail the molecular journey of a gabapentinoid, from target engagement to the ultimate modulation of neurotransmission, as the putative mechanism of action for the topic compound.

Part 1: The Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are multimeric protein complexes crucial for regulating calcium influx into neurons, which in turn triggers a host of cellular processes, most notably neurotransmitter release.[6] These channels are composed of a primary, pore-forming α1 subunit and several auxiliary subunits that modulate channel trafficking and function, including β, γ, and α2δ subunits.[6][7]

The α2δ subunit is the definitive high-affinity binding site for gabapentinoids.[3][8] It is encoded by four distinct genes (CACNA2D1-4), resulting in four isoforms (α2δ-1 to α2δ-4).[3] Gabapentin and pregabalin bind with high affinity to the α2δ-1 and α2δ-2 isoforms.[4][9] The α2δ-1 subunit, in particular, is significantly upregulated in dorsal root ganglion (DRG) and spinal cord neurons under conditions of neuropathic pain, making it a critical therapeutic target.[5][10] The α2δ protein itself is a transmembrane protein that plays a key role in trafficking the pore-forming α1 subunit to the plasma membrane, thereby increasing the density of functional calcium channels at presynaptic terminals.[7]

Part 2: Elucidating the Binding Interaction

The central tenet of gabapentinoid action is specific, high-affinity binding to the α2δ-1 and α2δ-2 subunits.[4][9] This interaction is not as a channel blocker or a direct modulator of channel gating kinetics, but rather as an inhibitor of the subunit's trafficking function.[4][11] Endogenous L-amino acids, such as L-leucine, also bind to this site and may act as competitive antagonists to gabapentinoids.[11]

The affinity of a novel compound like Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride for this target can be quantified using well-established assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for the α2δ-1 subunit by measuring its ability to displace a known radiolabeled ligand, [³H]-gabapentin.

Objective: To determine the inhibitory constant (Ki) of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride at the human α2δ-1 subunit.

Materials:

-

Membrane preparation from HEK293 cells stably expressing the human α2δ-1 subunit.

-

[³H]-gabapentin (specific activity ~30-60 Ci/mmol).

-

Test Compound: Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride.

-

Unlabeled Gabapentin (for non-specific binding determination).

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

96-well microplates and glass fiber filters (GF/B).

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare a stock solution of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

-

Assay Setup: In each well of the microplate, combine:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of 100 µM unlabeled Gabapentin (for non-specific binding) OR 50 µL of test compound dilution.

-

50 µL of [³H]-gabapentin at a final concentration of ~5 nM.

-

100 µL of the α2δ-1 membrane preparation (protein concentration ~10-20 µ g/well ).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant for the α2δ-1 subunit.

-

Data Presentation: Comparative Binding Affinities

The results from such an assay allow for the direct comparison of the novel compound's potency with established gabapentinoids.

| Compound | Target | Ki (nM) - Hypothetical Data | Reference Ki (nM) |

| Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl | α2δ-1 | 125 | N/A |

| Gabapentin | α2δ-1 | - | 59 - 140[4][8] |

| Pregabalin | α2δ-1 | - | ~30-70 |

| Gabapentin | α2δ-2 | - | 153[4] |

Part 3: Downstream Consequences: Modulation of Neurotransmission

The binding event described above is the initiating step in a cascade that ultimately dampens excessive neuronal signaling. The mechanism is not a direct blockade of calcium flow but an indirect modulation of channel availability at the synapse.[11]

-

Inhibition of Channel Trafficking: In pathological states like neuropathic pain, there is an increased transport of α2δ-1-containing VGCCs from the dorsal root ganglia (DRG) to the presynaptic terminals in the dorsal horn of the spinal cord.[4][10] Gabapentinoid binding to the α2δ-1 subunit disrupts this forward trafficking and may also interfere with the recycling of the channel complex from endosomes back to the plasma membrane.[4]

-

Reduced Presynaptic Channel Density: The net effect of this disruption is a reduction in the number of functional VGCCs present at the presynaptic membrane.[10][11]

-

Decreased Calcium Influx: With fewer VGCCs available, an arriving action potential triggers a smaller influx of calcium into the presynaptic terminal.[12][13]

-

Reduced Neurotransmitter Release: Presynaptic calcium concentration is the primary trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters. The attenuated calcium influx leads directly to a decrease in the release of key excitatory neurotransmitters, including glutamate, norepinephrine, and Substance P.[11][12][14]

This reduction in excitatory signaling in key pain and seizure pathways is believed to be the core of the therapeutic effects of gabapentinoids.[11][12]

Signaling Pathway Diagram

Caption: Inferred signaling pathway for Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl.

Part 4: Experimental Validation: Functional Assays

To validate that the putative binding to the α2δ subunit translates into a functional effect on neurotransmission, an assay measuring neurotransmitter release is essential.

Experimental Protocol: Potassium-Evoked Glutamate Release from Synaptosomes

Objective: To determine if Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride inhibits depolarization-induced glutamate release from isolated nerve terminals.

Materials:

-

Rat cortical tissue.

-

Sucrose Buffer (0.32 M Sucrose, 4 mM HEPES, pH 7.4).

-

Percoll solution.

-

Basal Buffer (124 mM NaCl, 3 mM KCl, 1.25 mM KH₂PO₄, 1.5 mM MgSO₄, 2 mM CaCl₂, 25 mM HEPES, 10 mM Glucose, pH 7.4).

-

High K⁺ Stimulation Buffer (77 mM NaCl, 50 mM KCl, other components same as Basal Buffer).

-

Test Compound: Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride.

-

Glutamate assay kit (e.g., Amplex Red-based).

-

Dounce homogenizer, centrifuges.

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh rat cortical tissue in ice-cold Sucrose Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 12,000 x g for 20 minutes to pellet crude synaptosomes.

-

Resuspend the pellet and purify using a Percoll density gradient centrifugation.

-

Wash and resuspend the purified synaptosome layer in Basal Buffer.

-

-

Pre-incubation: Aliquot synaptosomes and pre-incubate them with varying concentrations of the test compound or vehicle control for 20 minutes at 37°C.

-

Stimulation: Initiate neurotransmitter release by adding an equal volume of High K⁺ Stimulation Buffer. For a negative control, add Basal Buffer instead.

-

Termination: After 5 minutes of stimulation, terminate the release by rapidly pelleting the synaptosomes in a microcentrifuge (12,000 x g for 1 minute).

-

Glutamate Quantification: Carefully collect the supernatant, which contains the released glutamate. Measure the glutamate concentration using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the amount of glutamate released to the protein content of the synaptosomes.

-

Express the data as a percentage of the release induced by High K⁺ in the vehicle-treated group.

-

Plot the percentage of glutamate release against the log concentration of the test compound to determine its functional inhibitory potency (IC₅₀).

-

Experimental Workflow Diagram

Sources

- 1. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. commons.nmu.edu [commons.nmu.edu]

- 3. gosset.ai [gosset.ai]

- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gabapentin - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 13. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

Spectroscopic Characterization of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride: A Technical Guide

Introduction

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a substituted cyclohexane derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to gabapentin, a widely used anticonvulsant and analgesic, makes it a valuable subject for further investigation. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, offering researchers and drug development professionals a comprehensive reference for its identification and characterization.

This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features. Furthermore, it will provide standardized protocols for data acquisition, ensuring reproducibility and reliability in the laboratory.

Molecular Structure and Key Features

The structure of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is characterized by a cyclohexane ring with two substituents at the C1 position: a methyl ester group (-COOCH₃) and an aminomethyl group (-CH₂NH₃⁺). The presence of the hydrochloride salt ensures that the primary amine is protonated, enhancing the compound's stability and water solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The hydrochloride salt is typically analyzed in a solvent like deuterium oxide (D₂O) or deuterated methanol (CD₃OD) due to its solubility.

Key Signal Assignments and Interpretations:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | Singlet | 3H | -OCH₃ | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of protons of a methyl ester group. |

| ~3.10 | Singlet | 2H | -CH₂NH₃⁺ | The downfield shift is due to the deshielding effect of the adjacent positively charged nitrogen atom. The singlet nature arises from the absence of coupling with neighboring protons. |

| ~1.20-1.80 | Multiplet | 10H | Cyclohexane ring protons | The complex multiplet is a result of the overlapping signals of the axial and equatorial protons of the cyclohexane ring. These protons are chemically and magnetically non-equivalent, leading to complex spin-spin coupling. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Key Signal Assignments and Interpretations:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (ester) | The chemical shift is characteristic of a carbonyl carbon in an ester functional group. |

| ~52 | -OCH₃ | This signal corresponds to the carbon of the methyl ester group. |

| ~45 | Quaternary C1 | The quaternary carbon attached to both the ester and aminomethyl groups is expected in this region. |

| ~40 | -CH₂NH₃⁺ | The carbon of the aminomethyl group is shifted downfield due to the electron-withdrawing effect of the ammonium group. |

| ~20-35 | Cyclohexane ring carbons | The carbons of the cyclohexane ring will appear as multiple signals in this region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Key Vibrational Frequencies and Interpretations:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| ~3000-2800 | N-H stretch | -NH₃⁺ | The broad absorption in this region is characteristic of the stretching vibrations of the ammonium group. |

| ~2930, ~2850 | C-H stretch | Aliphatic | These strong absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexane and methyl groups. |

| ~1735 | C=O stretch | Ester | A strong, sharp absorption band characteristic of the carbonyl group in an ester. |

| ~1600-1400 | N-H bend | -NH₃⁺ | The bending vibrations of the ammonium group appear in this region. |

| ~1200 | C-O stretch | Ester | This band corresponds to the stretching of the C-O single bond of the ester. |

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Collection: Obtain a background spectrum of the clean ATR crystal before acquiring the sample spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, Electrospray Ionization (ESI) is a suitable technique.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, where M is the free base Methyl 1-(aminomethyl)cyclohexanecarboxylate. The molecular weight of the free base (C₉H₁₇NO₂) is 171.24 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 172.2.

Predicted Fragmentation Pathway:

A common fragmentation pathway for this molecule would involve the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the C1-C(H₂)NH₂ bond.

Predicted Mass Spectrometry Fragmentation

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan a range of m/z 50-500.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the unequivocal identification and characterization of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. The detailed interpretation of the spectral data, coupled with standardized experimental protocols, ensures that researchers and drug development professionals can confidently verify the structure and purity of this important compound. This foundational knowledge is critical for advancing research into its potential therapeutic applications.

References

-

PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Chemical and physical properties of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

An In-Depth Technical Guide to the Core Chemical and Physical Properties of Methyl 1-(aminomethyl)cyclohexane-1-carboxylate Hydrochloride

Introduction: Navigating Structural Ambiguity

In the landscape of chemical synthesis and drug development, precision in nomenclature is paramount. The compound name "Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride" presents a potential for structural ambiguity. While several isomers could correspond to this general description, this guide will focus on the specific regioisomer where both the aminomethyl and the methyl carboxylate functionalities are attached to the same carbon (C1) of the cyclohexane ring. This compound is uniquely identified by the CAS Number 227203-36-3 .[1] Understanding the distinct properties of this specific isomer is critical for its application in research and development, as even minor structural variations can lead to significant differences in biological activity and physicochemical behavior. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of its core properties.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a derivative of a non-proteinogenic amino acid, featuring a cyclohexane scaffold which imparts significant conformational rigidity. The presence of a primary amine and a methyl ester dictates its reactivity and physical properties. The hydrochloride salt form is intentionally prepared to enhance the compound's stability and solubility in aqueous media, a common strategy in pharmaceutical development to improve handling and bioavailability.

Molecular Identifiers

A clear and unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 227203-36-3 | [1] |

| IUPAC Name | methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride | |

| Molecular Formula | C₉H₁₇NO₂·HCl (or C₉H₁₈ClNO₂) | [1][2] |

| Molecular Weight | 207.70 g/mol | [1] |

| InChI Key | MJTJGUAHTHRKHJ-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)C1(CCCCC1)CN.Cl | |

| MDL Number | MFCD09749869 |

Structural Representation

The chemical structure dictates the molecule's functionality. The cyclohexane ring typically adopts a stable chair conformation. The quaternary carbon at position 1 serves as a stereocenter, anchoring both the aminomethyl and the methyl carboxylate groups.

Caption: Chemical structure of the target compound.

Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in various experimental and physiological settings, influencing everything from reaction kinetics to formulation.

| Property | Value / Description | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Melting Point | Data not specified in searched literature. | |

| Boiling Point | Data not specified in searched literature. | |

| Solubility | The hydrochloride salt form is designed to enhance solubility in polar solvents like water. Quantitative data is not specified in the searched literature. | [4] |

| Storage Conditions | Store under an inert gas atmosphere at 4°C. |

Note: The lack of specific melting and boiling point data in publicly available databases underscores the specialized nature of this compound. Experimental determination via techniques like Differential Scanning Calorimetry (DSC) or standard melting point apparatus is required for definitive characterization.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of a given sample. This process is a self-validating system where orthogonal techniques provide corroborating evidence.

Caption: Logical workflow for the analytical characterization.

Rationale Behind the Workflow

-

Identity Confirmation: The primary step is to unequivocally confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose. The ¹H NMR spectrum will show characteristic peaks for the methyl ester protons, the methylene protons of the aminomethyl group, and the complex multiplets of the cyclohexane ring protons. The ¹³C NMR will confirm the number of unique carbon environments, including the quaternary C1, the carbonyl carbon of the ester, and the aliphatic carbons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₉H₁₈NO₂⁺ for the free amine cation).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC, typically with a UV or charged aerosol detector (CAD), is the gold standard for assessing the purity of non-volatile compounds. It effectively separates the main compound from any synthesis-related impurities or degradation products.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula (C₉H₁₈ClNO₂) to provide an independent measure of purity.

-

-

Physicochemical Characterization: Once identity and purity are established, key physical constants are determined as described in Section 2.

Safety and Handling

Based on available safety data, Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is classified with several hazard codes. Professionals handling this material must adhere to strict safety protocols.

-

Hazard Codes: H302, H315, H319, H332, H335.

-

Signal Word: Warning.

Interpretation and Precautionary Measures:

-

H302 (Harmful if swallowed) & H332 (Harmful if inhaled): Avoid ingestion and inhalation of the powder. All handling should be performed in a well-ventilated area, preferably within a fume hood.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Direct contact with skin and eyes must be avoided. Personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

H335 (May cause respiratory irritation): Avoid creating dust. Use appropriate respiratory protection if ventilation is inadequate.

An emergency eyewash station and safety shower should be readily accessible in any area where this compound is handled.[5]

Synthesis and Reactivity Insights

While a detailed, published synthesis protocol for CAS 227203-36-3 was not found in the initial search, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible route could involve the Strecker or a related amino acid synthesis on a suitable cyclohexanone precursor, followed by esterification.

The final step in the synthesis is the salt formation with hydrochloric acid. This is a critical choice driven by practical considerations:

-

Causality of Salt Formation: The free primary amine is basic and can be susceptible to atmospheric carbon dioxide and other reactions. Protonating the amine with HCl converts it into a stable, crystalline ammonium salt. This process not only enhances stability for long-term storage but also significantly improves its handling characteristics and solubility in polar solvents, which is often a prerequisite for biological testing and formulation development.

Conclusion

Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (CAS 227203-36-3) is a specialized chemical compound with distinct structural features. This guide has synthesized the available technical data to provide a clear overview of its identity, physicochemical properties, analytical characterization, and safety protocols. While some quantitative physical data remains to be experimentally determined, the information presented herein provides a solid foundation for researchers and drug development professionals. Adherence to the outlined safety measures and the application of a systematic analytical workflow are essential for the successful and safe utilization of this compound in a scientific setting.

References

-

PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

-

Fondchem. (n.d.). Productdetails. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl CAS NO.227203-36-3. Retrieved from [Link]

-

ChemCD. (n.d.). Methyl1-(aminomethyl)cyclohexane-1-carboxylatehydrochloride. Retrieved from [Link]

-

ChemAnalyst. (n.d.). 4-Cyclohexylbenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN114929681A - Bicyclic cx3cr1 receptor agonist.

-

PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-3-(TRIFLUOROMETHYLTHIO)-PROPIONATE. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | 227203-36-3 [sigmaaldrich.com]

- 3. Methyl 1-(aminomethyl)cyclohexanecarboxylate HCl, CasNo.227203-36-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. 1-Aminomethyl-cyclohexanecarboxylic acid hydrochloride | 1199589-63-3 | Benchchem [benchchem.com]

- 5. matrixscientific.com [matrixscientific.com]

Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Activities of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Gabapentinoid Candidate

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride emerges as a compelling molecule of interest within the landscape of neuropharmacology. Structurally, it is a close analog of the widely recognized gabapentinoid class of drugs, characterized by a core cyclohexyl framework and an aminomethyl side chain.[1][2] The defining feature of this particular compound is the presence of a methyl ester, which distinguishes it from its carboxylic acid counterpart, gabapentin. This structural nuance suggests the potential for altered pharmacokinetic and pharmacodynamic properties, positioning Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride as a candidate for investigation into its own unique therapeutic profile.

This technical guide will provide an in-depth exploration of the hypothesized biological activities of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, drawing upon the well-established pharmacology of gabapentinoids. We will delve into its potential mechanisms of action, propose detailed experimental protocols for its evaluation, and present a framework for interpreting the resulting data.

Hypothesized Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The primary mechanism of action for gabapentinoids is not direct interaction with GABA receptors, despite their structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA).[3][4] Instead, their therapeutic effects are largely attributed to their high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5][6][7] This binding event is crucial in modulating neuronal excitability.

We hypothesize that Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, owing to its structural similarity to gabapentin, will also exert its effects through this pathway. The binding to the α2δ-1 subunit is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization.[6][8] This, in turn, curtails the release of excitatory neurotransmitters such as glutamate and substance P, which are pivotal in the propagation of pain signals and seizure activity.[4][5][9]

It is also plausible that Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride may function as a prodrug. In vivo, esterases could hydrolyze the methyl ester to the corresponding carboxylic acid, a molecule that is an even closer structural analog of gabapentin. This bioconversion would then lead to the active form engaging with the α2δ-1 subunit.

Hypothesized Signaling Pathway

Caption: Proposed workflow for the preclinical evaluation of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride.

Data Presentation and Interpretation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Anticonvulsant Activity in the MES Test

| Treatment Group | Dose (mg/kg) | N | Number of Animals Protected | % Protection |

| Vehicle | - | 10 | 0 | 0 |

| Compound X | 10 | 10 | 2 | 20 |

| Compound X | 30 | 10 | 6 | 60 |

| Compound X | 100 | 10 | 9 | 90 |

Table 2: Anti-Allodynic Effect in the Chung Model

| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold at 60 min post-dose (g) | % Reversal of Allodynia |

| Sham | - | 15.2 ± 0.8 | 15.5 ± 0.9 | N/A |

| Vehicle | - | 4.1 ± 0.5 | 4.5 ± 0.6 | 3.6% |

| Compound X | 30 | 4.3 ± 0.4 | 10.8 ± 1.1 | 58.5% |

| Gabapentin | 100 | 4.0 ± 0.6 | 11.5 ± 1.3 | 68.2% |

*Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle control.

Future Directions and Conclusion

The preclinical data generated from the outlined experimental protocols will provide a comprehensive initial assessment of the therapeutic potential of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride. Positive findings in these models would warrant further investigation, including:

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to ascertain if it acts as a prodrug.

-

Toxicology studies: To establish a safety profile.

-

Head-to-head comparison with existing gabapentinoids: To determine if the compound offers any advantages in terms of efficacy, potency, or side effect profile.

References

- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy Research, 73(2), 137-150.

- Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2002). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 42(2), 229-236.

- Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113.

- Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry, 271(10), 5768-5776.

- Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., Ferron, L., Douglas, L., Kadurin, I., Dolphin, A. C. (2009). The gabapentinoid-binding alpha2delta-1 subunit of voltage-gated calcium channels is a neuronal thrombospondin receptor. The Journal of Neuroscience, 29(13), 4068-4078.

- Kukkar, A., Bali, A., Singh, N., & Jaggi, A. S. (2013). Implications and mechanism of action of gabapentin in neuropathic pain. Archives of Pharmacal Research, 36(3), 237-251.

- Dooley, D. J., Mieske, C. A., & Suman-Chauhan, N. (2000). Gabapentin: a new drug for the treatment of epilepsy. Drugs of Today, 36(10), 671-682.

- Hendrich, J., Van Minh, A. T., Heblich, F., Nieto-Rostro, M., Watschinger, K., Striessnig, J., Wratten, J., Davies, A., & Dolphin, A. C. (2008). Pharmacological disruption of calcium channel trafficking by the alpha2delta ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633.

-

PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

- Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113.

-

PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. Retrieved from [Link]

- Bryk, M. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257.

-

PrepChem. (n.d.). Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Gabapentin. Retrieved from [Link]

-

DrugBank Online. (n.d.). 1-(aminomethyl)cyclohexaneacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of Gabapentin, 1-(aminomethyl) cyclohexaneacetic acid, C 9 H 17 NO 2, molecular weight 171.24. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. Retrieved from [Link]

Sources

- 1. (1-Aminomethyl)-cyclohexaneacetic acid hydrochloride hydrate | C9H20ClNO3 | CID 22664988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. researchgate.net [researchgate.net]

- 8. Gabapentin - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]

An In-Depth Technical Guide to the Analogs and Derivatives of Methyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride: A Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the analogs and derivatives of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride, a key chemical scaffold in the development of gabapentinoids. We delve into the foundational principles of their synthesis, mechanism of action, structure-activity relationships (SAR), and the evolution of derivatives designed to overcome pharmacokinetic limitations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the α2δ subunit of voltage-gated calcium channels.

Introduction: The Gabapentinoid Scaffold and Its Significance

Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride is a crucial starting material and structural analog related to a class of compounds known as gabapentinoids. The parent compound, gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, was initially designed as a lipophilic analog of the neurotransmitter γ-aminobutyric acid (GABA) with the goal of enhancing its ability to cross the blood-brain barrier.[1] While structurally similar to GABA, gabapentin and its analogs do not act on GABA receptors. Instead, their primary mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[2][3] This interaction reduces the release of excitatory neurotransmitters, leading to their therapeutic effects in conditions such as epilepsy and neuropathic pain.[4]

This guide will explore the chemical landscape of gabapentinoid analogs, focusing on the synthetic strategies employed to modify the core structure of Methyl 1-(aminomethyl)cyclohexanecarboxylate and the resulting impact on their pharmacological profiles.

Core Synthetic Strategies: Building the Gabapentinoid Framework

The synthesis of gabapentin and its analogs has been approached through several key chemical transformations. Understanding these routes is fundamental to designing and producing novel derivatives with desired properties.

The Hofmann Rearrangement Approach

A widely utilized industrial method for the synthesis of gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide. This classic reaction provides a pathway to the primary amine functionality.

Rationale: The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. This is particularly well-suited for creating the aminomethyl group on the cyclohexane ring from a readily accessible dicarboxylic acid derivative.

Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement

-

Preparation of 1,1-Cyclohexanediacetic Acid Monoamide: 1,1-Cyclohexanediacetic anhydride is reacted with ammonia in a suitable solvent, such as an alcohol, to yield the monoamide.[5]

-

Hofmann Rearrangement: The monoamide is treated with an aqueous solution of sodium hypobromite (often prepared in situ from bromine and sodium hydroxide) at low temperatures (-5 to -10 °C). The reaction mixture is then warmed to facilitate the rearrangement to an isocyanate intermediate.[5]

-

Hydrolysis and Salt Formation: The isocyanate is hydrolyzed with hydrochloric acid to form gabapentin hydrochloride.[5]

-

Isolation of Gabapentin: The free base of gabapentin can be obtained from its hydrochloride salt by treatment with a basic ion-exchange resin or by precipitation using an epoxide in a non-aqueous solvent.[6]

Caption: Hofmann Rearrangement for Gabapentin Synthesis.

The Curtius Rearrangement Approach

An alternative to the Hofmann rearrangement is the Curtius rearrangement, which proceeds through an acyl azide intermediate.

Rationale: The Curtius rearrangement offers another efficient route to the isocyanate intermediate from a carboxylic acid derivative. This method can be advantageous in certain synthetic contexts, providing flexibility in the choice of starting materials and reaction conditions.

Experimental Protocol: Synthesis of Gabapentin via Curtius Rearrangement

-

Esterification: 1,1-Cyclohexanediacetic acid is mono-esterified, for example, with methanol, to produce the corresponding monoester.

-

Formation of Acyl Azide: The remaining carboxylic acid is converted to an acyl azide, typically by reaction with sodium azide after activation of the carboxylic acid (e.g., as an acid chloride or mixed anhydride).

-

Curtius Rearrangement: The acyl azide is heated in an inert solvent, such as toluene, to induce rearrangement to the isocyanate.[5]

-

Hydrolysis and Isolation: The isocyanate is then hydrolyzed with aqueous hydrochloric acid to yield gabapentin hydrochloride, which can be converted to the free base as previously described.[5]

Caption: Curtius Rearrangement for Gabapentin Synthesis.

Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels

Despite their design as GABA analogs, gabapentinoids exert their therapeutic effects through a distinct mechanism. The primary molecular target is the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3]

The α2δ Subunit: This protein is an auxiliary subunit of VGCCs and plays a crucial role in the trafficking and function of the channel.[7] There are four known isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with gabapentinoids showing high affinity for the α2δ-1 and α2δ-2 subunits.[6]

Molecular Interaction and Downstream Effects:

-

Binding to α2δ: Gabapentin and its analogs bind to a specific site on the α2δ subunit.[2] This binding is thought to induce a conformational change in the subunit.

-

Inhibition of Channel Trafficking: The binding of gabapentinoids to the α2δ subunit interferes with the trafficking of the VGCC complex to the presynaptic membrane. This leads to a reduction in the number of functional calcium channels at the synapse.[7]

-

Reduced Neurotransmitter Release: The decrease in presynaptic calcium influx upon neuronal depolarization results in a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2]

This modulation of neurotransmitter release is believed to be the underlying mechanism for the anticonvulsant and analgesic properties of gabapentinoids.

Caption: Mechanism of action of gabapentinoids.

Structure-Activity Relationships (SAR) and Analog Design

The development of new gabapentinoid analogs is guided by understanding the relationship between chemical structure and biological activity. Modifications to the core scaffold can significantly impact binding affinity for the α2δ subunit and pharmacokinetic properties.

Modifications of the Cyclohexane Ring

-

Conformationally Restricted Analogs: Introducing rigidity into the cyclohexane ring can help to elucidate the bioactive conformation of gabapentinoids. The synthesis of spirocyclic and other conformationally restricted analogs has been explored to probe the binding pocket of the α2δ subunit.[8][9]

-

Substituents on the Ring: The addition of substituents to the cyclohexane ring can influence both potency and selectivity. For example, 4-aryl-gabapentin analogs have been synthesized and evaluated for their pharmacological activity.

Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is crucial for activity, but it can also contribute to poor pharmacokinetic properties. Replacing it with a bioisostere can improve drug-like characteristics.

-

Tetrazoles: The tetrazole group is a well-established bioisostere for the carboxylic acid functionality. Tetrazole analogs of gabapentin have been shown to retain high affinity for the α2δ protein and exhibit in vivo activity.[10][11]

Prodrug Strategies

To overcome the saturable absorption of gabapentin, which is mediated by the large neutral amino acid transporter (L-type amino acid transporter 1 or LAT1), prodrug approaches have been successfully employed.

-

Gabapentin Enacarbil: This prodrug is designed to be absorbed throughout the intestine by high-capacity nutrient transporters.[12] It is then rapidly converted to gabapentin in the body. This strategy leads to improved bioavailability and more predictable pharmacokinetics.[13]

| Compound | Modification | Key Pharmacological Feature | Reference |

| Gabapentin | Parent Compound | Binds to α2δ-1 and α2δ-2 subunits. | [2] |

| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | Higher binding affinity to α2δ subunits than gabapentin. | [14] |

| Gabapentin Enacarbil | Prodrug with an acyloxyalkyl carbamate promoiety | Improved oral bioavailability and dose-proportional absorption. | [12][13] |

| Tetrazole Analogs | Carboxylic acid replaced with a tetrazole ring | Retain high affinity for the α2δ subunit. | [10][11] |

| Mirogabalin | Novel gabapentinoid | Potent and selective ligand of α2δ-1 and α2δ-2 subunits with sustained analgesic effects. | [15][16] |

Advanced Derivatives and Future Directions

The exploration of gabapentinoid analogs continues to be an active area of research, with several promising avenues for the development of next-generation therapeutics.

Selective α2δ Ligands

The development of ligands that can selectively target α2δ-1 over α2δ-2, or vice versa, could lead to therapies with improved side-effect profiles. It is hypothesized that the analgesic effects are primarily mediated by α2δ-1, while some central nervous system side effects may be associated with α2δ-2.[2] The design and synthesis of selective ligands, such as certain piperazinyl bicyclic derivatives, represent a significant step in this direction.[2]

Fluorescently Labeled Analogs

The synthesis of fluorescently labeled gabapentin analogs provides valuable tools for studying the localization and dynamics of α2δ subunits in living cells. These probes can be used in single-molecule detection studies to investigate ion channel regulation.[10]

Heterocyclic and Conformationally Rigid Analogs

The incorporation of heterocyclic rings and the creation of more rigid structures are ongoing strategies to improve potency, selectivity, and pharmacokinetic properties.[8][13] These efforts aim to optimize the interaction with the α2δ binding site and enhance drug-like characteristics.

Conclusion

The journey from the initial design of gabapentin as a GABA analog to the development of a diverse range of derivatives and prodrugs highlights the power of medicinal chemistry in optimizing therapeutic agents. The core scaffold of Methyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride has proven to be a versatile platform for creating compounds with significant clinical impact. Future research focused on selective α2δ ligands, novel prodrug strategies, and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of even more effective and safer treatments for neuropathic pain, epilepsy, and other neurological disorders.

References

-

Burgos-Lepley, C. E., Thompson, L. R., Kneen, C. O., Osborne, S. A., Bryans, J. S., Capiris, T., Suman-Chauhan, N., Dooley, D. J., Donovan, C. M., Field, M. J., Vartanian, M. G., Kinsora, J. J., Lotarski, S. M., El-Kattan, A., Walters, K., Cherukury, M., Taylor, C. P., Wustrow, D. J., & Schwarz, J. B. (2006). Carboxylate bioisosteres of gabapentin. Bioorganic & Medicinal Chemistry Letters, 16(9), 2333–2336. [Link]

-

Ahmad, N., et al. (2021). A novel gabapentin analogue assuages neuropathic pain response in chronic sciatic nerve constriction model in rats. Behavioural Brain Research, 405, 113190. [Link]

-

Burgos-Lepley, C. E., et al. (2005). Carboxylate Bioisosteres of Gabapentin. ResearchGate. [Link]

- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

-

ResearchGate. (n.d.). Use of Gabapentin in the Treatment of Neuropathic Pain. ResearchGate. Retrieved from [Link]

-

JETIR. (2022). GREEN SYNTHESIS OF GABAPENTIN DERIVATIVES: THEIR BIOLOGICAL EVALUATION AND IN SILICO STUDIES. JETIR.org. [Link]

-

OUCI. (n.d.). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. OUCI. Retrieved from [Link]

-

Cundy, K. C., et al. (2008). Gabapentin enacarbil, a gabapentin prodrug for the treatment of the neurological symptoms associated with disorders such as restless legs syndrome. PubMed. [Link]

-

Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. [Link]

-

Semantic Scholar. (n.d.). Synthesis and in vivo evaluation of 3,4-disubstituted gababutins. Semantic Scholar. Retrieved from [Link]

-

Al-Mudhaffar, D. M. H., & Rishag, N. H. (2020). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Applied Science and Technology, 10(4). [Link]

-

ResearchGate. (n.d.). (PDF) Syntheses,characterization if some gabapentin derivatives by green Chemistry, Vol.10,No.4,2020. ResearchGate. Retrieved from [Link]

-

Cid, J. M., et al. (2021). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters, 12(5), 785–791. [Link]

- Google Patents. (n.d.). EP3604272A1 - Process for the preparation of gabapentin.

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Estimation of a New Gabapentin Derivative in Capsule Dosage Form by New Validated UV Spectrophotometric Method. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ResearchGate. Retrieved from [Link]

-

Brown, J. P., Dissanayake, V. U., Briggs, A. R., Milic, M., & Gee, N. S. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical Biochemistry, 255(2), 236–243. [Link]

-

Chen, E. Y., Beutler, S. S., Kaye, A. D., Edinoff, A. N., Khademi, S., et al. (2021). Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence. Anesthesia and Pain Medicine, 11(6), e121402. [Link]

-

ResearchGate. (n.d.). Mirogabalin as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence. ResearchGate. Retrieved from [Link]

-

OUCI. (n.d.). Thrombospondin-4 reduces binding affinity of [3H]-gabapentin to calcium-channel α2δ-1-subunit but does not interact with… OUCI. Retrieved from [Link]

-

Li, Y., et al. (2015). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. PubMed. [Link]

- Google Patents. (n.d.). EP3604272A1 - Process for the preparation of gabapentin.

-

bioRxiv. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]

-

Munson, E. J., et al. (2012). Investigating gabapentin polymorphism using solid-state NMR spectroscopy. Journal of Pharmaceutical Sciences, 101(11), 4040–4049. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). LinkedIn. [Link]

-

Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Hypha Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and in vivo evaluation of 3-substituted gababutins. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of [3H]-gabapentin association to α2δ1. (A) Time course of [...]. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005015). Human Metabolome Database. Retrieved from [Link]

-

Gpatindia. (2020, June 19). GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

-

Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1781. [Link]

-

MDPI. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. [Link]

-

ResearchGate. (n.d.). Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits. ResearchGate. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/1998/028255 PREPARATION OF GABAPENTIN. WIPO Patentscope. Retrieved from [Link]

-

IASOC. (n.d.). Gabapentin and Pregabalin p g. IASOC. Retrieved from [Link]

-

PMC. (2023). Novel Drug Targets and Emerging Pharmacotherapies in Neuropathic Pain. PMC. [Link]

-

Li, Z., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. European Journal of Pharmacology, 667(1-3), 80–91. [Link]

-

Wustrow, D. J., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(15), 4933–4941. [Link]

- Google Patents. (n.d.). US7196216B2 - Process for preparation of Gabapentin.

-